molecular formula C20H17F2N3O3 B608796 M8891

M8891

Cat. No.: B608796
M. Wt: 385.4 g/mol
InChI Key: WVGGJQVCOTYFPV-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

M8891 is a potent, selective, and reversible inhibitor of methionine aminopeptidase 2 (MetAP-2). This compound is known for its ability to penetrate the blood-brain barrier and its oral bioavailability. This compound has demonstrated significant antiangiogenic and antitumoral activities, making it a promising candidate for cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of M8891 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to maintain consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

M8891 primarily undergoes inhibition reactions with methionine aminopeptidase 2. It does not inhibit methionine aminopeptidase 1, which highlights its selectivity .

Common Reagents and Conditions

The inhibition of methionine aminopeptidase 2 by this compound is achieved under physiological conditions, making it suitable for in vivo applications. The compound’s activity is measured using specific assays to determine its inhibitory concentration (IC50) and binding affinity (Ki) .

Major Products Formed

The primary product of the reaction between this compound and methionine aminopeptidase 2 is the inhibited enzyme complex. This interaction leads to the accumulation of methionylated elongation factor 1-alpha, a substrate of methionine aminopeptidase 2 .

Mechanism of Action

M8891 exerts its effects by selectively inhibiting methionine aminopeptidase 2, an enzyme involved in the removal of the N-terminal methionine from nascent proteins. This inhibition disrupts protein maturation and affects various cellular processes, including tumor growth and angiogenesis. The compound’s ability to penetrate the blood-brain barrier further enhances its therapeutic potential .

Properties

Molecular Formula

C20H17F2N3O3

Molecular Weight

385.4 g/mol

IUPAC Name

(3S)-N-[(3,5-difluorophenyl)methyl]-3-hydroxy-1-(1H-indol-5-yl)-2-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H17F2N3O3/c21-14-7-12(8-15(22)10-14)11-24-18(26)20(28)4-6-25(19(20)27)16-1-2-17-13(9-16)3-5-23-17/h1-3,5,7-10,23,28H,4,6,11H2,(H,24,26)/t20-/m0/s1

InChI Key

WVGGJQVCOTYFPV-FQEVSTJZSA-N

SMILES

C1CN(C(=O)C1(C(=O)NCC2=CC(=CC(=C2)F)F)O)C3=CC4=C(C=C3)NC=C4

Isomeric SMILES

C1CN(C(=O)[C@]1(C(=O)NCC2=CC(=CC(=C2)F)F)O)C3=CC4=C(C=C3)NC=C4

Canonical SMILES

C1CN(C(=O)C1(C(=O)NCC2=CC(=CC(=C2)F)F)O)C3=CC4=C(C=C3)NC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

M8891;  M-8891;  M 8891; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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